N-(3,4-dichlorobenzyl)-2,6-dimethoxybenzamide
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Overview
Description
N-(3,4-dichlorobenzyl)-2,6-dimethoxybenzamide: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a dichlorobenzyl group attached to a dimethoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorobenzyl)-2,6-dimethoxybenzamide typically involves the reaction of 3,4-dichlorobenzyl chloride with 2,6-dimethoxybenzamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or dichloromethane at elevated temperatures (around 60°C) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dichlorobenzyl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in substitution reactions with electrophiles, such as halogens or nitro groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Nucleophilic Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea in polar solvents.
Major Products:
Substitution Products: Halogenated or nitro-substituted derivatives.
Oxidation Products: Carboxylic acids or aldehydes.
Nucleophilic Substitution Products: Azides or thiols.
Scientific Research Applications
Medicinal Chemistry: It has been investigated for its potential as an inhibitor of specific enzymes or receptors, which could make it useful in the treatment of diseases such as cancer or infectious diseases.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It has been used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorobenzyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or altering their conformation, thereby affecting the biochemical pathways they regulate . For example, it may act as an inhibitor of sigma receptors, which are involved in various cellular processes, including cell proliferation and apoptosis .
Comparison with Similar Compounds
3,4-dichlorobenzyl bromide: A related compound with similar structural features but different reactivity due to the presence of a bromine atom instead of a benzamide group.
2,6-dimethoxybenzamide:
Uniqueness: N-(3,4-dichlorobenzyl)-2,6-dimethoxybenzamide is unique due to the combination of its dichlorobenzyl and dimethoxybenzamide moieties, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-21-13-4-3-5-14(22-2)15(13)16(20)19-9-10-6-7-11(17)12(18)8-10/h3-8H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKHQNVPQQJKAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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